1,1,3,3-Tetramethyl-1,3,5-trisilinane
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Overview
Description
1,1,3,3-Tetramethyl-1,3,5-trisilinane: is a chemical compound with the molecular formula C7H18Si3 . It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1,3,5-trisilinane can be synthesized through the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, or sodium hydride in tetrahydrofuran .
Industrial Production Methods: The industrial production of this compound typically involves the hydrolysis of chlorodimethylsilane. This process requires careful handling due to the release of hydrogen chloride (HCl) and the sensitivity of the Si-H bond .
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetramethyl-1,3,5-trisilinane undergoes various chemical reactions, including:
Hydrosilylation: It participates in hydrosilylation reactions to form mono-functionalized siloxane derivatives.
Hydrogermylation: It reacts with trimethylgermane in the presence of Karstedt’s catalyst to form anti-Markovnikov adducts.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, sodium hydride.
Catalysts: Karstedt’s catalyst for hydrogermylation reactions.
Major Products:
Alkyl Halides: Formed from the reduction of aldehydes.
Arenes: Formed from the reduction of aryl chlorides.
Siloxane Derivatives: Formed from hydrosilylation reactions.
Scientific Research Applications
1,1,3,3-Tetramethyl-1,3,5-trisilinane has several scientific research applications, including:
Chemistry: Used as a reducing agent and in hydrosilylation reactions to synthesize various organosilicon compounds.
Medicine: Investigated for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-1,3,5-trisilinane involves its ability to donate hydride ions (H-) in reduction reactions. This hydride donation is crucial for the reduction of various substrates, including aldehydes and aryl chlorides . The compound’s molecular structure allows it to participate in hydrosilylation and hydrogermylation reactions, forming stable adducts with unsaturated substrates .
Comparison with Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Another organosilicon compound with similar reducing properties.
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane: A related compound used in similar applications.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Used in the synthesis of substitution products with silicon and tin tetrachlorides.
Uniqueness: 1,1,3,3-Tetramethyl-1,3,5-trisilinane is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions, including reduction, hydrosilylation, and hydrogermylation. Its ability to donate hydride ions makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
27559-34-8 |
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Molecular Formula |
C7H18Si3 |
Molecular Weight |
186.47 g/mol |
InChI |
InChI=1S/C7H18Si3/c1-9(2)5-8-6-10(3,4)7-9/h5-7H2,1-4H3 |
InChI Key |
OVDAAYRDSYJYOI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C[Si]C[Si](C1)(C)C)C |
Origin of Product |
United States |
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